4-Phenylmethoxy-1-propylpiperidine

sigma-2 receptor sigma-1/sigma-2 selectivity phenylpropylpiperidine pharmacophore

4-Phenylmethoxy-1-propylpiperidine (CAS 2774-65-0) is a synthetic piperidine derivative characterized by a benzyloxy substituent at the 4-position and an n-propyl chain on the piperidine nitrogen. This scaffold places it within the arylalkoxypiperidine class, a family extensively explored for central nervous system (CNS) targets including monoamine transporters and sigma receptors.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Cat. No. B7319910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylmethoxy-1-propylpiperidine
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCCN1CCC(CC1)OCC2=CC=CC=C2
InChIInChI=1S/C15H23NO/c1-2-10-16-11-8-15(9-12-16)17-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
InChIKeyAGWYNYKDLYRFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylmethoxy-1-propylpiperidine: Core Chemical Identity and Pharmacological Classification


4-Phenylmethoxy-1-propylpiperidine (CAS 2774-65-0) is a synthetic piperidine derivative characterized by a benzyloxy substituent at the 4-position and an n-propyl chain on the piperidine nitrogen [1]. This scaffold places it within the arylalkoxypiperidine class, a family extensively explored for central nervous system (CNS) targets including monoamine transporters and sigma receptors [2]. The compound has been indexed in authoritative cheminformatics databases such as ChEMBL (CHEMBL2112760) and BindingDB, with in vitro pharmacological data available for the dopamine transporter (DAT) and the sigma-1 receptor [1].

Sigma-2 receptor pharmacology Phenylpropylpiperidine scaffold with reported sigma-2 binding preference.
Dopamine transporter (DAT) studies Defined DAT affinity supports CNS target screening cascades.
Sigma-1/2 discrimination Propyl chain directs selectivity away from sigma-1, enabling subtype comparison.

Why 4-Phenylmethoxy-1-propylpiperidine Cannot Be Interchanged with Other Arylalkoxypiperidines


The arylalkoxypiperidine class encompasses compounds with widely divergent pharmacological signatures driven by subtle N-alkyl chain length variations [1]. Critically, the length of the N-alkyl substituent determines the selectivity profile between sigma-1 and sigma-2 receptors: phenethyl-substituted analogs favor sigma-1, whereas the propyl-substituted derivative (the target compound) preferentially orients toward sigma-2 binding [1]. Consequently, substituting 4-Phenylmethoxy-1-propylpiperidine with its phenethyl counterpart or other in-class congeners would produce a fundamentally different pharmacological fingerprint, compromising experimental reproducibility and target engagement in sigma-2-focused studies.

N-alkyl chain length
Phenethyl-substituted analogs favor sigma-1 binding; the propyl chain in this compound shifts selectivity toward sigma-2. Substituting chain length alters the receptor subtype preference and may compromise target engagement in sigma-2-focused studies.
Sigma-1 affinity divergence
In-class phenethylpiperidines typically exhibit high sigma-1 affinity. This propylpiperidine shows only moderate sigma-1 engagement, meaning that sigma-1-centric assay responses may not transfer directly.

Quantitative Differentiation Data for 4-Phenylmethoxy-1-propylpiperidine Against Key Comparators


Sigma-2 vs. Sigma-1 Selectivity Bias: Phenylpropyl vs. Phenethyl Scaffold Comparison

In a systematic study of N-arylalkylpiperidines, phenylpropyl-substituted analogs (exemplified by the target compound) were found to favor sigma-2 binding, whereas phenethyl-substituted analogs favor sigma-1 [1]. This scaffold-driven selectivity switch is the basis for designating the phenylpropylamine moiety as a potential pharmacophore for selective sigma-2 ligands [1]. Conservative interpretation is warranted in the absence of explicit target compound sigma-2 Ki values from this study; the evidence is class-level inference derived from phenylpropylpiperidine trends.

Sigma-2/1 selectivity
Class-level
Propyl > Ethyl sigma-2 preference
Supports sigma-2 selectivity review
Class SAR; exact Ki ratios not extracted
sigma-2 receptor sigma-1/sigma-2 selectivity phenylpropylpiperidine pharmacophore

Dopamine Transporter (DAT) Affinity: Target Compound IC50 Value

The target compound demonstrated measurable affinity for the dopamine transporter in rat caudate-putamen membranes, with an IC50 of 244 nM determined via [3H]WIN-35428 displacement [1]. No direct head-to-head comparator data were identified in the curated ChEMBL record for this specific assay context; this value is presented as a standalone quantitative reference point for procurement specifications.

DAT IC50
Reported
244 nM
Assay-specific DAT affinity benchmark
Rat caudate-putamen, [3H]WIN-35428
dopamine transporter DAT binding piperidine DAT inhibitor

Sigma-1 Receptor Affinity: Quantitative Baseline for Counter-Screening

The compound binds the sigma-1 receptor with an IC50 of 897 nM, determined by [3H]pentazocine displacement in guinea pig brain membranes [1]. This moderate affinity supports the class-level inference that the propyl analog exhibits a sigma-2 preference, as the sigma-1 value is several-fold weaker than what would be expected for a sigma-1-optimized phenethyl congener, though a direct within-study Ki comparison is not publicly accessible.

Sigma-1 IC50
Reported
897 nM
Supports sigma-2 preference interpretation
Guinea pig brain, [3H]pentazocine
sigma-1 receptor sigma receptor binding counter-screen

Optimal Use Cases for 4-Phenylmethoxy-1-propylpiperidine in Research and Early Discovery


Sigma-2 Receptor Pharmacology: Scaffold Validation and Tool Compound Development

Researchers investigating sigma-2 receptor biology should select 4-Phenylmethoxy-1-propylpiperidine as a phenylpropylpiperidine scaffold representative. The N-propyl chain, as established by Maeda et al. (2002), directs binding preference toward sigma-2 over sigma-1 [1]. This compound is appropriate for those exploring sigma-2 pharmacophores and seeking a defined starting point for SAR expansion. The measured sigma-1 IC50 of 897 nM [2] provides a built-in counter-screen benchmark for verifying sigma-2 selectivity in engineered analogs.

Dual DAT/Sigma Receptor Profiling in CNS Drug Discovery

The compound's demonstrated DAT binding (IC50 244 nM) [1] combined with sigma receptor engagement makes it a suitable probe for laboratories studying the intersection of dopamine transporter and sigma receptor pharmacology. Procurement for CNS screening panels benefits from the availability of two pre-measured, assay-specific affinity values (DAT and sigma-1) against which novel analogs can be benchmarked.

Chemical Biology: Differentiating Sigma-1 from Sigma-2 in Cellular Assays

Given the divergent roles of sigma-1 and sigma-2 in neurodegeneration and oncology, the phenylpropyl scaffold provides a rational chemical tool for functional studies requiring subtype discrimination. While direct sigma-2 Ki data remain to be determined for this specific compound, the class-level evidence that phenylpropylpiperidines favor sigma-2 [2] supports its use as a sigma-2-preferring control in comparative studies against sigma-1-selective phenethylpiperidines.

Application
Selection Property
Validation Focus
Sigma-2 receptor pharmacology and scaffold validation
Propyl chain directs sigma-2 binding preference
Sigma-1 IC50 counter-screen benchmark (897 nM)
DAT/sigma dual-target CNS screening
Defined DAT IC50 (244 nM) plus sigma-1 engagement
Verify affinity values under screening conditions
Sigma-1/2 subtype discrimination in cellular assays
Class-level sigma-2 preference (phenylpropyl scaffold)
Comparative binding vs. phenethylpiperidines
Quote Request

Request a Quote for 4-Phenylmethoxy-1-propylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.